molecular formula C8H14ClN3 B3017705 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 1197227-04-5

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No. B3017705
CAS RN: 1197227-04-5
M. Wt: 187.67
InChI Key: JLQNEWDVEKQCCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the photolysis of 3,3-dimethyl-3H-pyrazoles derived from 2-diazopropane and acetylenic esters and nitriles leads to electrophilic cyclopropenes . This suggests that similar photolytic methods might be applicable in the synthesis of cyclopropyl-substituted pyrazoles, such as 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using computational methods, such as density functional theory (DFT). For example, the equilibrium geometry and vibrational wavenumbers of a chlorophenyl pyrazole derivative were computed using the B3LYP method with a 6-311++G(d) basis set . These computational studies are crucial for understanding the electronic properties and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation followed by hydrolysis, as seen in the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine . These reactions can lead to different products depending on the substituents present on the pyrazole ring, which is an important consideration in the synthesis and modification of pyrazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of electronegative groups can lead to electronic polarization, as observed in the vinylogous amide portion of a pyrazole derivative, where the oxygen atom carries a partial negative charge . Additionally, the molecular electrostatic potential study of a chlorophenyl pyrazole derivative indicated that negative electrostatic potential regions are mainly localized over the carbonyl group and phenyl rings, suggesting possible sites for electrophilic attack .

Scientific Research Applications

Chemical Synthesis and Drug Development

The chemical synthesis of derivatives of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanamine has been a subject of interest. Studies have focused on synthesizing various derivatives with diverse biological activities. For example, the synthesis of N,N-disubstituted propanamides and propanamines from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole has shown activities like platelet antiaggregating, hypotensive, and antiarrhythmic in rats and mice (Bruno et al., 1991).

Metal Complexes and Ligand Studies

The formation of metal complexes involving pyrazole-based ligands like 2-(1H-pyrazol-1-yl)ethanamine has been extensively studied. Research has shown that these ligands can form structurally diverse complexes with various metals, which have potential applications in catalysis and material science (Cubanski et al., 2013).

DNA Binding and Anticancer Potential

Studies on Cu(II) complexes of tridentate ligands, including derivatives of 2-(pyridine-2-yl)ethanamine, have demonstrated DNA binding properties and potential anticancer activities. These complexes show moderate cytotoxicity against various cancer cell lines (Kumar et al., 2012).

Synthesis of Bioactive Molecules

Efforts in organic synthesis have led to the creation of novel molecules using 2-(1H-pyrazol-1-yl)ethanamine as a precursor. These molecules, which include oxadiazoles and pyrazoline derivatives, exhibit properties like antibacterial and antioxidant activities, showcasing their potential in pharmaceutical applications (Kitawat & Singh, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;/h3,5,7H,1-2,4,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQNEWDVEKQCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride

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